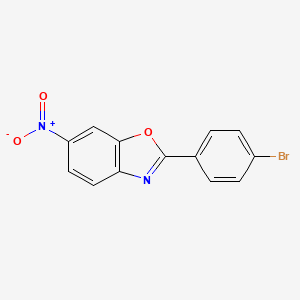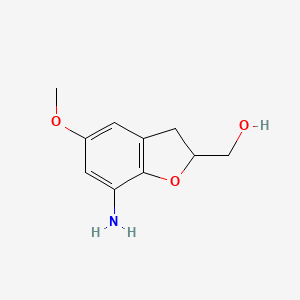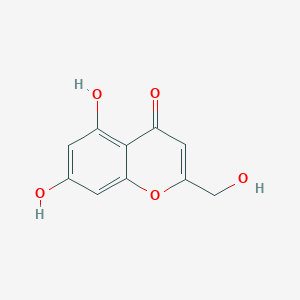![molecular formula C13H15BrO3 B13871886 3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
3-[4-(2-Bromoacetyl)phenyl]propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Bromoacetyl)phenyl]propyl acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of phenylpropyl acetate, where the phenyl ring is substituted with a bromoacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 4-phenylpropyl acetate.
Bromination: The phenyl ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: The brominated intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Bromoacetyl)phenyl]propyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
3-[4-(2-Bromoacetyl)phenyl]propyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoacetylphenyl acetate: Similar structure but lacks the propyl chain.
3-Phenylpropyl acetate: Lacks the bromoacetyl substitution.
4-(2-Bromoacetyl)phenyl acetate: Similar structure but lacks the propyl chain.
Propriétés
Formule moléculaire |
C13H15BrO3 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
3-[4-(2-bromoacetyl)phenyl]propyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(15)17-8-2-3-11-4-6-12(7-5-11)13(16)9-14/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
RHAQKVXHSUOMPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC1=CC=C(C=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)




